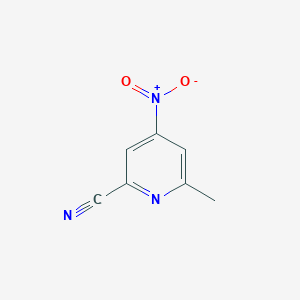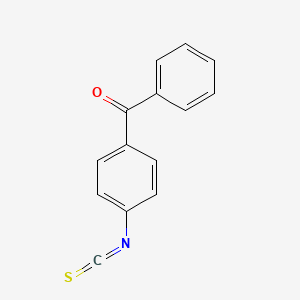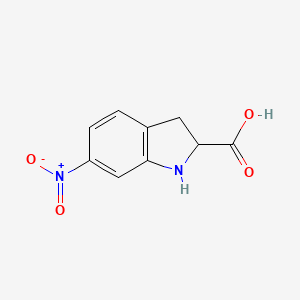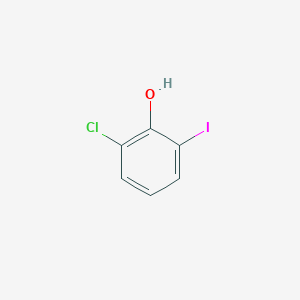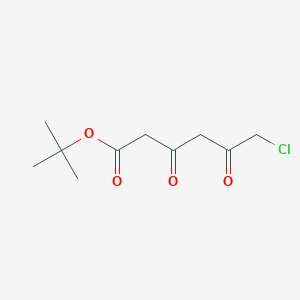
tert-Butyl 6-chloro-3,5-dioxohexanoate
Übersicht
Beschreibung
“tert-Butyl 6-chloro-3,5-dioxohexanoate” is a chemical compound with the CAS Number: 276249-18-4 . It has a molecular weight of 234.68 and its IUPAC name is tert-butyl 6-chloro-3,5-dioxohexanoate . It is used in the synthesis of statins or HMG-CoA reductase inhibitors .
Synthesis Analysis
The enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate has been reported to be highly efficient with a mutant alcohol dehydrogenase of Lactobacillus kefir . The process involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in the biotechnological production of (3R,5S)‐CDHH, which is catalyzed from tert‐butyl (S)‐6‐chloro‐5‐hydroxy‐3‐oxohexanoate ((S)‐CHOH) by a carbonyl reductase .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.68 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Cholesterol-Lowering Compound Synthesis
Tert-Butyl 6-chloro-3,5-dioxohexanoate has been utilized in the synthesis of statine side chain building blocks. A notable application includes its role in the total synthesis of the cholesterol-lowering natural compound solistatin. This synthesis involves the enzymatic reduction of 6-substituted dioxohexanoates, including tert-butyl 6-chloro-3,5-dioxohexanoate, using alcohol dehydrogenase from Lactobacillus brevis (Rieder et al., 2017) (Rieder et al., 2017).
Biocatalytic Synthesis of Statin Precursors
This compound is a key intermediate in synthesizing atorvastatin and rosuvastatin. The biocatalytic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate and its derivatives has been explored using carbonyl reductase from Rhodosporidium toruloides. This process facilitates the production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, crucial for statin synthesis (Liu et al., 2018) (Liu et al., 2018).
Enzymatic Reduction for Chiral Building Blocks
The compound has been subjected to a highly stereoselective chemoenzymatic synthesis. This process yields all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, providing versatile 1,3-diol building blocks for various chemical syntheses (Wolberg et al., 2001) (Wolberg et al., 2001).
Asymmetric Synthesis in Biotechnology
Tert-butyl 6-chloro-3,5-dioxohexanoate plays a role in asymmetric synthesis using microorganisms like Lactobacillus kefir. It enables the production of chiral compounds with high diastereomeric excess, which are essential in pharmaceutical synthesis (Amidjojo et al., 2005) (Amidjojo et al., 2005).
Enhancing Catalytic Efficiency
Research has focused on improving the catalytic efficiency of enzymes like carbonyl reductase in the bioproduction of derivatives of tert-butyl 6-chloro-3,5-dioxohexanoate. Mutagenesis techniques have been employed to increase the yield and selectivity of these biocatalytic processes, optimizing them for industrial applications (Liu et al., 2017) (Liu et al., 2017).
Enzymatic Stability and Biotransformation
Studies have also delved into the enzymatic stability and biotransformation of tert-butyl 6-chloro-3,5-dioxohexanoate, exploring strategies to enhance the efficiency and yield of these processes in the context of pharmaceutical synthesis (He et al., 2015) (He et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 6-chloro-3,5-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSBGCKDNJMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439647 | |
| Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-chloro-3,5-dioxohexanoate | |
CAS RN |
276249-18-4 | |
| Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



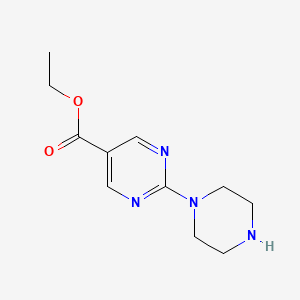
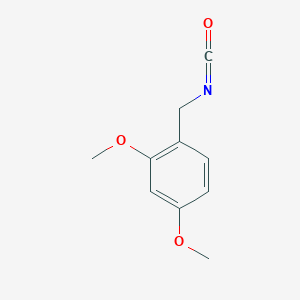
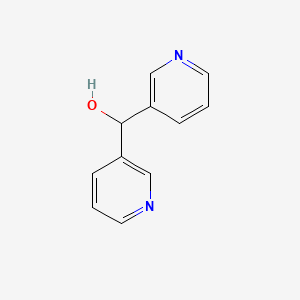
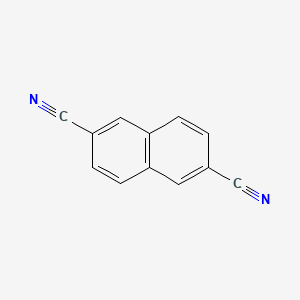
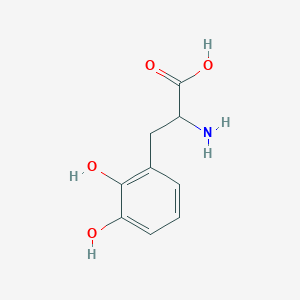
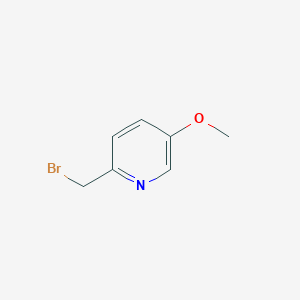

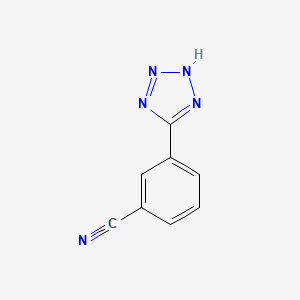
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)
